5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Description
5-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS 477852-97-4, Molecular Formula: C₁₆H₁₃F₃N₄OS, Molecular Weight: 366.37) is a heterocyclic compound featuring a pyridinone core substituted with a 4-methyl-1,2,4-triazole-3-thiol moiety and a 3-(trifluoromethyl)benzyl group. Its structural uniqueness lies in the trifluoromethylbenzyl group, which enhances lipophilicity and metabolic stability, and the triazole-thiol ring, which may contribute to hydrogen bonding or metal coordination in biological systems . The compound is cataloged under MDL number MFCD00140555, indicating its use in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c1-22-14(20-21-15(22)25)11-5-6-13(24)23(9-11)8-10-3-2-4-12(7-10)16(17,18)19/h2-7,9H,8H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKDKTSIEBZCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a triazole ring and a pyridinone moiety. The presence of trifluoromethyl and sulfanyl groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 406.43 g/mol |
| CAS Number | 882749-57-7 |
| Solubility | DMSO soluble (exact solubility not specified) |
Antimicrobial Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its role as a promising candidate for antibiotic development .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Research has shown that it inhibits the growth of several fungal pathogens, including Candida albicans, which is crucial given the rising incidence of fungal infections in immunocompromised patients. The mechanism appears to involve disruption of fungal cell wall synthesis .
Anticancer Potential
The compound's biological profile extends to anticancer activity. In vitro studies reveal that it induces apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism is believed to be through the activation of caspase pathways, leading to programmed cell death. This effect may be attributed to the triazole moiety's ability to interfere with cellular signaling pathways involved in cancer progression .
The biological activities of this compound are primarily linked to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Signaling Interference : It can disrupt signaling pathways that promote cell survival in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent investigation tested the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability. Flow cytometry analyses confirmed increased apoptosis rates, providing insight into its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Allyl vs. Methyl Substitution :
- 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS 477852-98-5) replaces the methyl group with an allyl chain.
- 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS 477852-99-6) substitutes the triazole ring with an oxadiazole.
Halogenated Benzyl Groups :
- 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS 242471-94-9) replaces the trifluoromethylbenzyl group with a dichlorobenzyl moiety. The electron-withdrawing chlorine atoms may enhance electrophilic interactions but reduce lipophilicity relative to the trifluoromethyl group .
Derivatives with Modified Sulfanyl Groups
Alkylsulfanyl vs. Aromatic Substituents :
- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone (CAS 626209-13-0) features a pyrrolidinylethanone-sulfanyl group. The bulky pyrrolidine moiety likely increases solubility in polar solvents but may reduce membrane permeability compared to the methyl-sulfanyl group in the target compound .
- 3-{5-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine (CAS 674809-44-0) introduces a fluorobenzyl-sulfanyl group. The fluorine atom’s electronegativity could enhance binding specificity in hydrophobic pockets, contrasting with the trifluoromethylbenzyl group’s broader electronic effects .
Pyridinone Core Modifications
Benzyl vs. Trifluoromethylbenzyl :
- 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (CAS 148372-30-9) lacks the trifluoromethyl group, resulting in lower electronegativity and reduced metabolic stability compared to the target compound .
Tabulated Comparison of Key Compounds
| Compound Name | CAS Number | Substituent (Triazole) | Benzyl Group Modification | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|---|
| 5-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone | 477852-97-4 | Methyl | 3-(Trifluoromethyl)benzyl | 366.37 | Reference compound |
| 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone | 477852-98-5 | Allyl | 3-(Trifluoromethyl)benzyl | 392.40 | Increased steric bulk |
| 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone | 477852-99-6 | Oxadiazole | 3-(Trifluoromethyl)benzyl | 353.33 | Reduced nitrogen content |
| 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone | 242471-94-9 | Allyl | 2,4-Dichlorobenzyl | 433.29 | Halogenated benzyl group |
| 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone | 148372-30-9 | Allyl | Benzyl | 338.40 | Absence of trifluoromethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
